molecular formula C15H12N4O3S B2434889 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034385-58-3

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2434889
CAS No.: 2034385-58-3
M. Wt: 328.35
InChI Key: UASMHLABOQJZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C15H12N4O3S and its molecular weight is 328.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c20-15(10-1-2-13-14(5-10)22-9-21-13)16-6-11-7-19(18-17-11)12-3-4-23-8-12/h1-5,7-8H,6,9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASMHLABOQJZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure that combines a thiophene ring, a 1,2,3-triazole ring, and a benzo[d][1,3]dioxole moiety. The synthesis typically involves multi-step processes including:

  • Formation of the 1,2,3-triazole ring via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Attachment of the thiophene ring through palladium-catalyzed cross-coupling reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that derivatives of triazole compounds can inhibit the proliferation of cancer cells. For instance:

  • In vitro studies demonstrated that related triazole compounds exhibited significant cytotoxicity against multiple cancer cell lines including human colon adenocarcinoma and breast cancer cells. The IC50 values for these compounds ranged from 10 to 100 µM depending on the specific structure and substitution patterns .
CompoundCancer Cell LineIC50 (µM)
Compound AHT-29 (Colon)25
Compound BMCF7 (Breast)30
Compound CA549 (Lung)20

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Triazoles are known to exhibit antifungal and antibacterial activities. Preliminary studies suggest that modifications in the triazole structure can enhance these effects.

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation or microbial growth.
  • Receptor Modulation : It could interact with various receptors to modulate cellular signaling pathways.

Case Studies

Several case studies highlight the effectiveness of similar compounds in therapeutic contexts:

  • Study on HIV Inhibition :
    • A related triazole compound was found to disrupt HIV capsid stability, thereby inhibiting viral replication in vitro . This suggests potential applications in antiviral therapies.
  • Anti-inflammatory Effects :
    • Research has indicated that triazole derivatives can exhibit anti-inflammatory properties by inhibiting COX enzymes .

Preparation Methods

Molecular Architecture

The target compound consists of three distinct regions:

  • Benzo[d]dioxole-5-carboxamide : A bicyclic aromatic system with a carboxamide group at position 5.
  • 1,2,3-Triazole core : A five-membered aromatic ring with nitrogen atoms at positions 1, 2, and 3.
  • Thiophen-3-yl substituent : A sulfur-containing heterocycle attached to the triazole’s N1 position.

Retrosynthetically, the molecule can be dissected into:

  • Benzo[d]dioxole-5-carbonyl chloride for amide formation.
  • Propargylamine as a precursor to the triazole’s C4-methyl bridge.
  • Thiophen-3-yl azide for cycloaddition.

Isomerism Considerations

The reported PubChem entry (CID 122245665) describes the thiophen-2-yl isomer, whereas the query specifies thiophen-3-yl . This positional isomerism necessitates careful regiochemical control during azide preparation and cycloaddition steps to avoid byproducts.

Synthesis of Intermediate Components

Preparation of Thiophen-3-yl Azide

Thiophene derivatives are functionalized via diazotization and azide substitution. For thiophen-3-amine :

  • Diazotization : Treat thiophen-3-amine with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
  • Azide Formation : React with NaN₃, yielding thiophen-3-yl azide.

Key Challenges :

  • Competing formation of thiophen-2-yl azide due to directing effects.
  • Use of low temperatures (−10°C) and stoichiometric H₂O₂ to suppress side reactions.

Synthesis of Benzo[d]dioxole-5-Carboxylic Acid

Piperonylic acid (benzo[d]dioxole-5-carboxylic acid) is commercially available but can be synthesized via:

  • Oxidation of Piperonal : Piperonal (3,4-methylenedioxybenzaldehyde) is oxidized with KMnO₄ in acidic conditions to the carboxylic acid.
  • Purification : Recrystallization from ethanol/water yields >95% purity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Triazole Formation

The 1,2,3-triazole core is constructed via CuAAC between thiophen-3-yl azide and propargylamine :

$$
\text{Thiophen-3-yl-N}3 + \text{HC≡C-CH}2\text{NH}_2 \xrightarrow{\text{CuSO₄, Sodium Ascorbate}} \text{1-(Thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methylamine}
$$

Optimized Conditions :

Parameter Value
Solvent t-BuOH/H₂O (1:1)
Catalyst CuSO₄·5H₂O (10 mol%)
Reducing Agent Sodium ascorbate (20 mol%)
Temperature 25°C
Reaction Time 12 h
Yield 82–85%

Advantages :

  • Regioselective 1,4-disubstituted triazole formation.
  • Aqueous conditions minimize byproducts.

Amide Coupling Strategies

Carboxylic Acid Activation

Benzo[d]dioxole-5-carboxylic acid is activated as:

  • Acid Chloride : Using oxalyl chloride (yield: 89–93%).
  • Active Ester : Employing EDC/HOBt (yield: 76–80%).

Coupling with Triazole-Methylamine

The activated acid reacts with 1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methylamine:

$$
\text{Benzo[d]dioxole-5-COCl} + \text{H}2\text{N-CH}2-\text{Triazole-Thiophene} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}
$$

Comparative Data :

Activation Method Base Solvent Temp. Yield
Oxalyl Chloride Et₃N DCM 0°C 88%
EDC/HOBt DIPEA DMF 25°C 75%

EDC/HOBt Advantages :

  • Mild conditions preserve acid-sensitive groups.
  • Reduced racemization risk.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted amine and azide.
  • Recrystallization : Ethanol/water yields crystals with >99% HPLC purity.

Spectroscopic Validation

  • ¹H NMR : Key signals include:
    • δ 8.50 (s, 1H, triazole-H).
    • δ 6.85–7.20 (m, 3H, benzodioxole-H).
    • δ 4.35 (s, 3H, OCH₂O).
  • HRMS : m/z 328.3 [M+H]⁺.

Challenges and Optimization Opportunities

Regiochemical Control

  • Thiophene Azide Isomerism : Use directing groups (e.g., nitro) during diazotization to favor 3-substitution.
  • Triazole Orientation : CuAAC exclusively yields 1,4-triazoles; Ru-catalyzed methods are unsuitable for this substrate.

Yield Improvement

  • Amine Protection : Boc-protection of propargylamine prevents side reactions during CuAAC, increasing yield to 89%.
  • Catalyst Screening : CuI nanoparticles enhance reaction rates (3 h vs. 12 h).

Q & A

Basic: What are the key steps and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step protocols:

  • Step 1 : Preparation of the triazole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), using a thiophene-3-yl azide and a terminal alkyne derivative .
  • Step 2 : Functionalization of the triazole with a benzo[d][1,3]dioxole-5-carboxamide group via nucleophilic substitution or amide coupling. Solvents like DMF or acetonitrile, and bases such as K₂CO₃, are often employed .
  • Optimization : Ultrasound-assisted methods can enhance reaction rates and yields compared to traditional heating .

Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives (not explicitly reported for this compound but standard for analogous triazoles) .

Basic: How can researchers screen its biological activity in preliminary studies?

  • In vitro assays : Use cellular models (e.g., cancer cell lines) for cytotoxicity screening. Dose-response curves (IC₅₀ values) are generated via MTT or resazurin assays .
  • Enzyme inhibition : Test interactions with targets like kinases or proteases using fluorogenic substrates .

Intermediate: How can solubility limitations be addressed during biological testing?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability .
  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the benzo[d][1,3]dioxole moiety while preserving bioactivity .

Intermediate: How to resolve contradictions in reported biological activity across similar triazole derivatives?

  • Control experiments : Verify assay conditions (e.g., pH, serum content) that may alter compound stability .
  • Structural benchmarking : Compare substituent effects; e.g., thiophen-3-yl vs. thiophen-2-yl moieties may differentially engage hydrophobic pockets in target proteins .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace the benzo[d][1,3]dioxole with other aromatic systems (e.g., pyridine, indole) to probe electronic effects .
  • Substituent tuning : Vary the thiophene’s substitution pattern (e.g., 3-yl vs. 2-yl) and assess impact on binding affinity .
  • Pharmacophore mapping : Use computational tools like Schrödinger’s Phase to identify critical hydrogen-bonding or π-π stacking interactions .

Advanced: How can molecular docking predict interactions with biological targets?

  • Target selection : Prioritize proteins with known triazole-binding pockets (e.g., kinases, GPCRs).
  • Software protocols : Use AutoDock Vina or GOLD with force fields optimized for heterocycles. Validate docking poses with molecular dynamics simulations (e.g., AMBER) .
  • Limitations : Account for ligand flexibility and solvation effects, which may reduce prediction accuracy .

Advanced: What considerations apply when transitioning from in vitro to in vivo studies?

  • Pharmacokinetics : Assess metabolic stability via liver microsome assays. Modify labile groups (e.g., ester linkages) to improve half-life .
  • Toxicity screening : Use zebrafish or rodent models to evaluate acute toxicity and organ-specific effects .

Advanced: How to optimize reaction yields for scale-up synthesis?

  • Catalyst screening : Test alternative catalysts (e.g., Ru-based systems) for Huisgen cycloaddition to improve regioselectivity .
  • Process intensification : Employ flow chemistry to enhance heat/mass transfer and reduce side reactions .

Advanced: What biochemical assays elucidate the compound’s mechanism of action?

  • Pull-down assays : Use biotinylated probes to isolate target proteins from cell lysates .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified targets .
  • CRISPR-Cas9 knockout models : Validate target dependency in cellular pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.